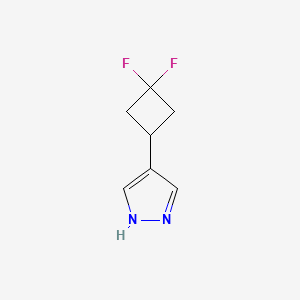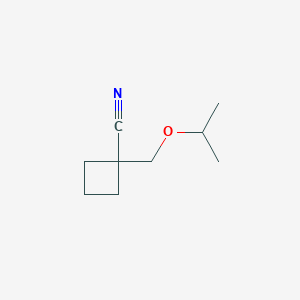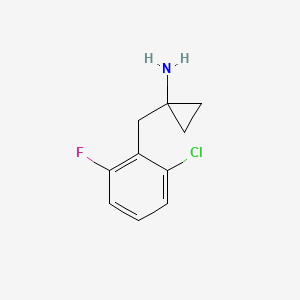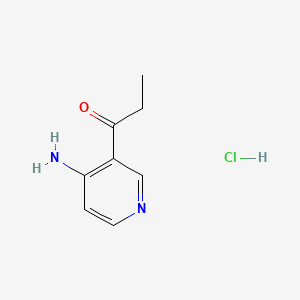![molecular formula C11H14ClNO2 B13601472 1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B13601472.png)
1-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is a complex organic compound that features a chloro-substituted benzo[b][1,4]dioxepin ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine typically involves the following steps:
Formation of the benzo[b][1,4]dioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or ethers.
科学研究应用
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of 1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities such as antimicrobial and antihypertensive effects.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one:
Uniqueness
1-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is unique due to its specific structural features, such as the chloro-substituted benzo[b][1,4]dioxepin ring, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
1-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H14ClNO2/c1-13-7-8-5-9(12)11-10(6-8)14-3-2-4-15-11/h5-6,13H,2-4,7H2,1H3 |
InChI 键 |
LSVWHSDVDCWTHU-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC2=C(C(=C1)Cl)OCCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


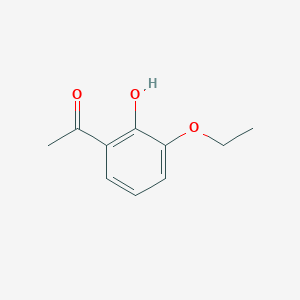
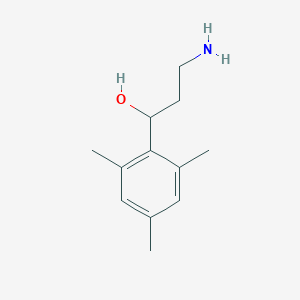


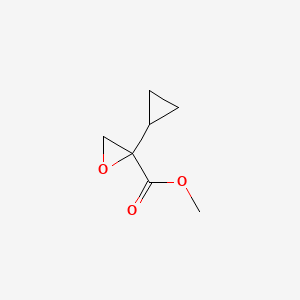

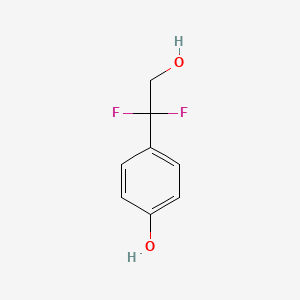
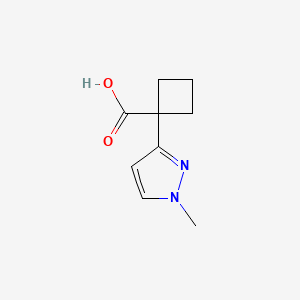
![2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
